Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-2,5-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)4-9(6-15)5-13-12/h9,13,15H,4-8H2,1-3H3 |
InChI Key |
DSXNGLJYROKFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)CO |
Origin of Product |
United States |
Preparation Methods
Annulation Strategies
The spiro[3.4]octane system is constructed via intramolecular cyclization of appropriately substituted precursors. A common approach involves:
-
Cyclopentane-based intermediates : Starting with cyclopentane derivatives bearing amine and carbonyl functionalities, such as tert-butyl 4-oxopiperidine-1-carboxylate.
-
Ring-closing metathesis (RCM) : Utilizing Grubbs catalysts to form the spiro junction, though this method requires pre-functionalized olefinic substrates.
Example protocol :
-
React tert-butyl 4-oxopiperidine-1-carboxylate with ethylenediamine under acidic conditions to form a bicyclic imine intermediate.
-
Subject the intermediate to hydrogenation (H₂, Pd/C) to saturate the imine and induce spirocyclic ring closure.
Yields for this step range from 45–65% , with purity dependent on chromatographic separation.
Hydroxymethyl Group Introduction
Reductive Amination Pathway
The hydroxymethyl group is introduced via reductive amination of a ketone precursor:
-
Ketone synthesis : Oxidize a methyl-substituted spiro intermediate (e.g., tert-butyl 7-methyl-2,5-diazaspiro[3.4]octane-2-carboxylate) using Jones reagent (CrO₃/H₂SO₄) to form the corresponding ketone.
-
Reductive amination : Treat the ketone with sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol to yield the hydroxymethyl derivative.
Reaction conditions :
Direct Hydroxylation
Alternative methods employ hydroxylation of a pre-formed spirocycle:
-
Osmium tetroxide (OsO₄) catalysis : React the spirocyclic olefin with OsO₄ and N-methylmorpholine N-oxide (NMO) to dihydroxylate the double bond.
-
Selective protection : Protect the primary alcohol with tert-butyldimethylsilyl (TBDMS) chloride, followed by oxidation of the secondary alcohol to a ketone and subsequent reduction to the hydroxymethyl group.
Boc Protection and Final Functionalization
The Boc group is introduced early in the synthesis to protect the secondary amine and direct regioselectivity during subsequent reactions:
Standard Boc Protection Protocol
-
Dissolve the free amine (2,5-diazaspiro[3.4]octane) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature for 6–12 hours.
-
Quench with aqueous HCl, extract with DCM, and purify via column chromatography.
Yield : 80–90% (typical for Boc protection).
Industrial-Scale Considerations
While laboratory methods prioritize yield and purity, industrial production emphasizes cost and scalability:
Continuous Flow Synthesis
-
Advantages : Reduced reaction times (minutes vs. hours), improved heat management.
-
Protocol :
-
Pump substrates through a heated reactor packed with immobilized catalysts (e.g., Pd on alumina).
-
Integrate in-line purification using scavenger resins to minimize downstream processing.
-
Green Chemistry Approaches
-
Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) or ethyl acetate.
-
Catalyst recycling : Recover Pd/C catalysts via filtration and reactivation, reducing metal waste.
Analytical Characterization
Critical quality control metrics for the final compound include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (area normalization) |
| Enantiomeric excess | Chiral SFC | ≥99% |
| Residual solvents | GC-MS | ≤500 ppm (ICH Q3C) |
| Water content | Karl Fischer titration | ≤0.5% w/w |
Structural confirmation :
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, diazepane), 4.10 (br s, 1H, hydroxymethyl).
-
HRMS : [M+H]⁺ calculated for C₁₂H₂₁N₂O₃: 241.1547; found: 241.1549.
Challenges and Optimization
Yield Improvement Strategies
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CHOH) undergoes oxidation to form a carboxylic acid or aldehyde. Reaction outcomes depend on the oxidizing agent and conditions:
The spirocyclic diaza structure stabilizes transition states during oxidation, favoring high regioselectivity .
Substitution Reactions
The hydroxymethyl group participates in nucleophilic substitution (S2) or Mitsunobu reactions:
The tert-butyl ester remains inert under these conditions, ensuring functional group compatibility .
Ester Hydrolysis and Protection
The tert-butyl carboxylate group is cleaved under acidic conditions, while the hydroxymethyl group can be protected:
Cyclization and Ring-Opening
The spirocyclic structure enables strain-driven ring-opening or annulation:
| Reagent | Conditions | Product |
|---|---|---|
| H/Pd-C | EtOH, 50°C, 24h | Open-chain diamine derivatives |
| Epoxides | BF·EtO, rt | Fused bicyclic amines |
Mechanistic Insights
Key reaction pathways include:
-
Oxidation : Proceeds via a radical intermediate in TEMPO-mediated reactions or through chromate ester formation with CrO .
-
Substitution : The hydroxymethyl group’s primary alcohol geometry facilitates S2 displacement.
-
Acidic cleavage : Protonation of the tert-butyl ester’s carbonyl oxygen triggers carbocation formation, followed by elimination .
Factors Influencing Reactivity
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate has garnered attention in medicinal chemistry for its potential as a pharmacological agent. Its spirocyclic structure is known to contribute to biological activity, which is crucial for the design of novel therapeutics.
Case Study: Antitumor Activity
Research has indicated that diazaspiro compounds exhibit significant antitumor properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds showed cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antitumor agent | |
| Related diazaspiro compounds | Cytotoxic against cancer cells |
Drug Development
The compound's structural properties make it a valuable candidate in drug development processes. Its ability to form multiple hydrogen bonds enhances its interaction with biological targets, making it suitable for lead optimization in drug discovery.
Case Study: Lead Optimization
In the context of lead optimization, researchers have synthesized various analogs of this compound to enhance efficacy and reduce toxicity. A notable study involved modifying the hydroxymethyl group to assess its impact on binding affinity and selectivity towards specific receptors.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Hydroxymethyl to Fluoromethyl | Increased binding affinity | |
| Alteration of carboxylate group | Enhanced selectivity |
Synthetic Intermediate
Beyond its therapeutic potential, this compound serves as a synthetic intermediate in organic synthesis. Its unique spirocyclic framework allows for the construction of more complex molecules through various chemical reactions.
Case Study: Synthesis Pathways
A comprehensive study on synthetic pathways highlighted the utility of this compound in synthesizing other biologically active molecules. Researchers utilized it as a precursor in multi-step synthesis involving cyclization and functional group transformations.
Mechanism of Action
The mechanism of action of Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate involves its interaction with specific molecular targets in biological systems. The spirocyclic core and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C12H22N2O3.
Key Observations:
Core Flexibility : The spiro[3.4]octane system in the target compound offers a balance between rigidity and conformational adaptability compared to bicyclo[2.2.2]octane analogs, which are more rigid but less synthetically accessible .
Substituent Effects: The hydroxymethyl group in the target compound distinguishes it from oxo-substituted analogs (e.g., 1234616-51-3). In contrast, oxo groups (e.g., in 1234616-51-3) may reduce solubility due to increased polarity without hydrogen-bonding donors .
Synthetic Accessibility : Metal-templated cyclopropane fusion methods used for analogs (e.g., tert-butyl 7-(3-bromophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate ) suggest that the target compound could be synthesized via similar routes with appropriate hydroxymethyl precursors.
Pharmacological and Physicochemical Implications
- Bioavailability : The hydroxymethyl group may improve membrane permeability compared to charged or bulky substituents (e.g., bromophenyl groups in compound 8ed ).
- Stability : Boc protection likely enhances stability under acidic conditions, a feature shared with analogs like 617714-22-4 .
- Drug Design: The spiro[3.4]octane scaffold is less explored than bicyclo systems, offering novel opportunities for targeting enzymes or receptors requiring compact, three-dimensional pharmacophores.
Q & A
Q. What are the recommended methods for synthesizing and characterizing this spirocyclic compound?
Synthesis typically involves multi-step organic reactions, including ring-opening and carboxylation, with tert-butyl groups introduced via Boc protection. Characterization should prioritize nuclear magnetic resonance (NMR) for structural confirmation (e.g., - and -NMR to verify spirocyclic geometry and hydroxymethyl positioning) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Note that impurities from incomplete Boc deprotection may require purification via flash chromatography .
Q. How should researchers address stability concerns during storage and handling?
The compound is stable under refrigeration in airtight containers, but decomposition risks arise under heat (>40°C) or prolonged exposure to moisture. Monitor for color changes or precipitate formation as indicators of degradation. Hazardous decomposition products (e.g., carbon monoxide, nitrogen oxides) may form under combustion .
Q. What safety protocols are critical for laboratory handling?
While acute toxicity data are unavailable, standard precautions include:
- Use of nitrile gloves and safety goggles to prevent skin/eye contact.
- Conducting reactions in fume hoods to avoid inhalation of vapors.
- Electrostatic discharge mitigation via grounded equipment .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
Density functional theory (DFT) calculations can model intermediate stability during spirocycle formation. For example, conflicting data on ring-opening selectivity (e.g., 6- vs. 7-membered transition states) can be tested by comparing activation energies of competing pathways. Pair computational results with kinetic experiments (e.g., reaction progress NMR) to validate models .
Q. What methodologies assess the compound’s environmental persistence and bioaccumulation potential?
Adopt the OECD 307 guideline for soil degradation studies, measuring half-life under aerobic conditions. For bioaccumulation, use in silico tools like EPI Suite to estimate log (octanol-water partition coefficient). Experimental validation via HPLC-based shake-flask assays is recommended if computational predictions exceed log >3 .
Q. How can researchers optimize regioselectivity in derivatization reactions?
The hydroxymethyl group’s steric and electronic effects influence reactivity. Design experiments varying catalysts (e.g., Pd/C vs. Raney Ni) and solvents (polar aprotic vs. ethers) to map selectivity trends. Use -NMR with fluorine-tagged reagents to track functionalization sites .
Q. What strategies mitigate data variability in biological activity assays?
Contradictory IC values may stem from assay conditions (e.g., buffer pH affecting solubility). Standardize protocols by:
- Pre-dissolving the compound in DMSO (<1% final concentration).
- Including internal controls (e.g., reference inhibitors) in each plate.
- Replicating experiments across orthogonal assays (e.g., fluorescence vs. luminescence readouts) .
Methodological Guidance for Experimental Design
Q. How to integrate this compound into a kinase inhibitor discovery pipeline?
- Step 1: Screen against a panel of 50+ kinases using competitive binding assays.
- Step 2: For hits, perform co-crystallization with target kinases to resolve binding modes.
- Step 3: Optimize pharmacokinetics via pro-drug strategies (e.g., esterification of hydroxymethyl) .
Q. What analytical techniques validate spirocyclic integrity under physiological conditions?
- Circular Dichroism (CD): Detect conformational changes in phosphate-buffered saline (PBS) at 37°C.
- LC-MS/MS: Monitor for ring-opening byproducts during simulated gastric fluid exposure .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
